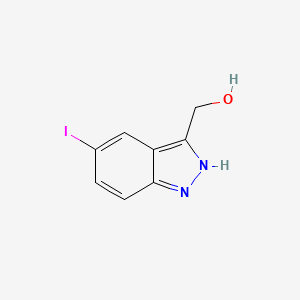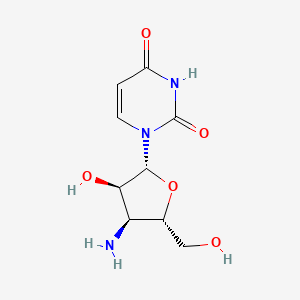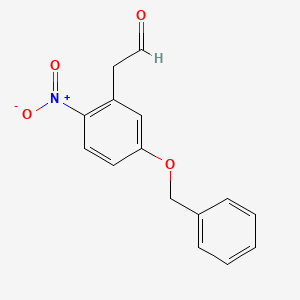
Methyl 3,5-dimethylpicolinate
Übersicht
Beschreibung
“Methyl 3,5-dimethylpicolinate” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 .
Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 165.19 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Biomedical Research and Toxicology
Methyl 3,5-dimethylpicolinate, similar to dimethyl sulfoxide (DMSO), may play a significant role in biomedical research, particularly in the context of cellular processes and epigenetic modifications. DMSO, for example, has been extensively used in various biomedical fields, including cryopreservation and in vitro assays. It has been shown to induce drastic changes in cellular processes and affect the epigenetic landscape, as evidenced by its impact on transcriptome, proteome, and DNA methylation profiles in cardiac and hepatic microtissues (Verheijen et al., 2019). Understanding the biological effects of such compounds is crucial for their safe and effective use in medical and research settings.
2. Chemical Characterization and Analytical Techniques
This compound also holds importance in the field of analytical chemistry, particularly in the structural characterization of chemicals. For instance, comprehensive analytical and structural characterization techniques, including gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and spectroscopic methods, are critical in identifying and understanding the properties of related compounds (Dybowski et al., 2021). These techniques can be applied to this compound for its detailed analysis and applications in various scientific domains.
3. Pharmacology and Drug Development
In pharmacology, this compound-related compounds are often studied for their potential therapeutic applications. For example, research has been conducted on the protective effects of similar compounds against excitotoxic death in neurons (Lu & Mattson, 2001). This includes exploring their ability to suppress ion currents and calcium influx induced by excitatory neurotransmitters, which can have implications for the treatment of neurodegenerative conditions.
4. Polymer Science and Material Chemistry
This compound and its derivatives play a role in polymer science and material chemistry, with applications in the synthesis and characterization of polymers. For instance, copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate have been synthesized and analyzed using various techniques, including FT-IR, NMR spectroscopy, and differential scanning calorimetry. These studies contribute to the development of new materials with specific properties for industrial applications (Vijayanand et al., 2002).
5. Crystallography and Molecular Structure Analysis
The study of crystal structures of derivatives of this compound, like methyl 3,5-dimethylbenzoate, provides insights into molecular interactions and bonding. This research is crucial in the field of crystallography, helping to understand the arrangement of molecules in crystalline materials and their potential applications in various fields, including pharmaceuticals and materials science (Ebersbach et al., 2022).
6. Genetics and Epigenetics Research
Compounds related to this compound are used in genetic and epigenetic research to study DNA methylation and hydroxymethylation. For example, DMSO, a related compound, has been shown to induce DNA hydroxymethylation in pre-osteoblastic cells, affecting gene expression related to DNA methylation and apoptosis. This kind of research has significant implications for understanding genetic regulation and potential therapeutic applications (Thaler et al., 2012).
7. Microbiology and Sterol Research
In microbiology, studies on this compound-related compounds, like 4,4-dimethyl sterols, contribute to the understanding of sterol biosynthesis in bacteria. This research is important for developing new antibiotics and understanding the microbial metabolism (Bouvier et al., 1976).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “Methyl 3,5-dimethylpicolinate” were not found in the search results, it’s worth noting that methyl-containing pharmaceuticals have been the focus of numerous papers and reviews . The ‘magic-methyl effect’ in medicinal chemistry and drug discovery has led to important implications related to biological activity, selectivity, affinity, solubility, and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
methyl 3,5-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICUPFAGSALTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



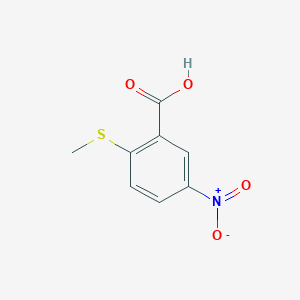
![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)
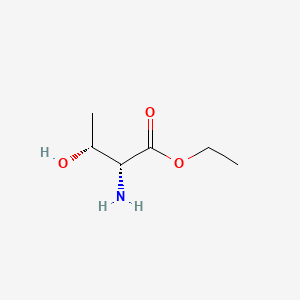

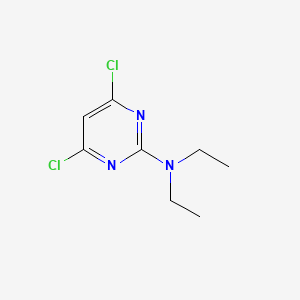

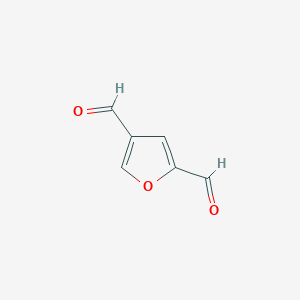
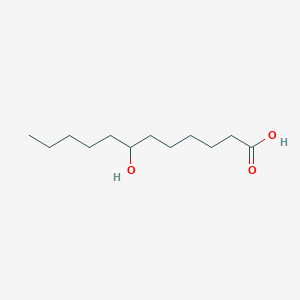
![(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B3279972.png)
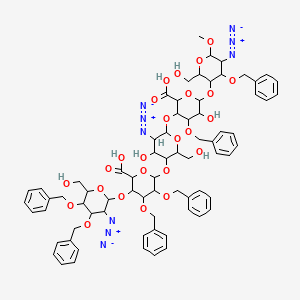
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3279984.png)
